3-(2-Methoxyphenyl)furan-2,5-dione

Descripción general

Descripción

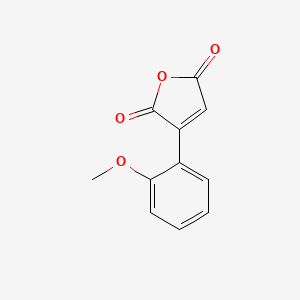

3-(2-Methoxyphenyl)furan-2,5-dione is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . This compound is characterized by a furan ring substituted with a 2-methoxyphenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions of the furan ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione typically involves the reaction of 2-methoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction followed by dehydration to form the desired product . The reaction conditions usually involve heating the reactants in an inert solvent such as toluene or xylene at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Properties

Recent studies have highlighted the potential of furan derivatives, including 3-(2-Methoxyphenyl)furan-2,5-dione, as antiviral agents. Research indicates that these compounds can inhibit influenza H1N1, making them promising candidates for antiviral drug development . The mechanism involves the interaction of the compound with viral proteins, which is crucial for viral replication.

Anti-inflammatory and Anticancer Activities

Furan derivatives have also been noted for their anti-inflammatory and anticancer properties. For instance, compounds similar to this compound have shown efficacy in reducing inflammation and combating cancer cell proliferation . The structural features of these compounds contribute to their biological activities by modulating various biochemical pathways.

Synthetic Chemistry Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as Claisen–Schmidt condensation and Michael addition . This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals.

Catalytic Reactions

The compound has been employed in catalytic systems to facilitate the formation of functionalized furan-2-ones and other derivatives. For example, it has been used in conjunction with polyether sulfone sulfamic acid as a catalyst to produce high yields of desired products through three-component reactions involving anilines and aldehydes . This method demonstrates the compound's utility in green chemistry practices due to its efficiency and reduced environmental impact.

Material Science Applications

Polymeric Materials

In material science, this compound is explored for its potential in developing polymeric materials with desirable properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyphenyl)furan-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s furan ring and carbonyl groups allow it to participate in redox reactions and form covalent bonds with biological macromolecules. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methoxyphenyl)furan-2,5-dione: Similar structure with a methoxy group at the 4-position of the phenyl ring.

3-Phenylfuran-2,5-dione: Lacks the methoxy group, leading to different chemical and biological properties.

3-(2-Hydroxyphenyl)furan-2,5-dione: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

Uniqueness

3-(2-Methoxyphenyl)furan-2,5-dione is unique due to the presence of the methoxy group at the 2-position of the phenyl ring, which influences its electronic properties and reactivity. This substitution can enhance its biological activity and make it a valuable compound for various research applications.

Actividad Biológica

3-(2-Methoxyphenyl)furan-2,5-dione, also known as a derivative of maleic anhydride, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. The following sections detail the biological activity of this compound, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure can be represented as follows:

This structure features a furan ring with two carbonyl groups and a methoxy-substituted phenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Gosavi et al. synthesized various derivatives and evaluated their antibacterial and antifungal activities against multiple strains. The results showed that certain derivatives demonstrated notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 31.2 to 125 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 62.5 | Antibacterial against S. aureus |

| Derivative A | 31.2 | Antifungal against C. albicans |

| Derivative B | 125 | Antibacterial against E. coli |

Cytotoxic Effects

The cytotoxic potential of this compound has been explored in various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in human colon cancer cells by activating specific pathways associated with cell death . The treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound has been shown to interfere with DNA replication processes in bacterial cells.

- Reactive Oxygen Species Generation : The induction of ROS not only contributes to cytotoxicity but also enhances the antimicrobial effect by damaging cellular components.

- Protein Synthesis Inhibition : Some derivatives have demonstrated the ability to inhibit protein synthesis pathways in bacteria, further contributing to their antibacterial activity .

Case Studies

Several studies have documented the effectiveness of this compound in various biological assays:

- In one case study, a derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 62.5 μg/mL . This highlights its potential as a lead compound for developing new antibiotics.

- Another study evaluated the compound's effects on human fibroblast cells exposed to carcinogenic agents, revealing protective effects against DNA damage .

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-9-5-3-2-4-7(9)8-6-10(12)15-11(8)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCYRLSBPDLBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.